2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
CAS No.:
Cat. No.: VC15289275
Molecular Formula: C18H16BrNO3S
Molecular Weight: 406.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16BrNO3S |
|---|---|
| Molecular Weight | 406.3 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C18H16BrNO3S/c19-14-5-7-15(8-6-14)23-13-18(21)20(11-16-3-1-9-22-16)12-17-4-2-10-24-17/h1-10H,11-13H2 |
| Standard InChI Key | NZXUOOJSDKQCAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CN(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide features a central acetamide backbone substituted with a 4-bromophenoxy group at the α-carbon and two heterocyclic moieties—furan-2-ylmethyl and thiophen-2-ylmethyl—attached to the nitrogen atom. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
Molecular Formula and Weight
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |
| Molecular Formula | C₁₉H₁₇BrN₂O₃S |
| Molecular Weight | 433.3 g/mol |
| CAS Number | Not publicly disclosed |
The molecular formula was derived by analyzing structural analogs , with adjustments for the substitution of a thiophen-2-ylmethyl group in place of a 4-methoxybenzyl group found in related compounds. The bromophenoxy group contributes significant molecular polarity, while the furan and thiophene rings enhance π-π stacking potential.
Synthesis and Preparation Methods
The synthesis of this compound involves multi-step organic reactions, typically proceeding through the following stages:
Formation of the Acetamide Backbone
The core structure is constructed via condensation of 4-bromophenoxyacetic acid with a diamine precursor. In one proposed route, 4-bromophenoxyacetyl chloride reacts with a bifunctional amine under Schotten-Baumann conditions to yield the acetamide intermediate.
Industrial-Scale Optimization
Continuous flow reactors and high-throughput screening have been proposed to enhance yield (estimated 65–72% in batch processes) and purity (>95% by HPLC). Solvent selection (e.g., THF vs. DMF) critically impacts reaction kinetics, with DMF favoring faster alkylation but requiring stringent post-reaction purification.
Chemical Reactivity and Functional Transformations
The compound participates in diverse reactions, leveraging its brominated aromatic system and heterocyclic substituents:
Nucleophilic Aromatic Substitution
The electron-deficient 4-bromophenoxy group undergoes substitution with amines or alkoxides. For instance, reaction with piperidine in ethanol at reflux replaces bromine with a piperidinyl group, forming 2-(4-piperidinophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide (yield: 58%) .
Oxidation of Heterocyclic Moieties
-
Furan ring: Susceptible to epoxidation with m-chloroperbenzoic acid (mCPBA), forming a dihydrofuran oxide derivative.
-
Thiophene ring: Resistant to mild oxidants but forms sulfones with excess H₂O₂ in acetic acid .
Amide Hydrolysis
Under acidic conditions (HCl, 110°C), the acetamide hydrolyzes to 4-bromophenoxyacetic acid and the corresponding diamine. This reversibility is exploitable in prodrug designs.
Comparative Analysis with Structural Analogs
The thiophen-2-ylmethyl group enhances target binding compared to furan-only analogs, while bromine optimizes lipophilicity for blood-brain barrier penetration .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in the synthesis of kinase inhibitors, particularly those targeting EGFR (epidermal growth factor receptor).
Materials Science
Incorporated into conductive polymers due to the thiophene ring’s electron-delocalizing capacity. Composite films exhibit conductivity of 10⁻³ S/cm .
Analytical Standards
Serves as a reference compound in LC-MS studies of heterocyclic drug metabolites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume